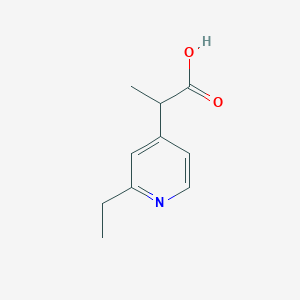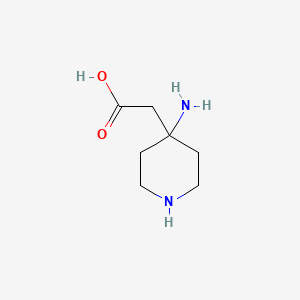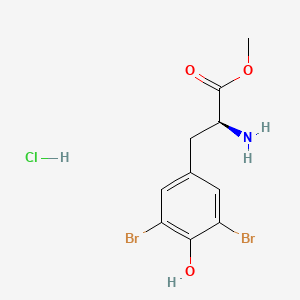
2-(2-Ethylpyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylpyridin-4-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2. It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by a pyridine ring substituted with an ethyl group at the 2-position and a propanoic acid group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylpyridin-4-yl)propanoic acid typically involves the reaction of 2-ethylpyridine with a suitable propanoic acid derivative. One common method is the alkylation of 2-ethylpyridine with a propanoic acid halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve high yields and selectivity. These methods often utilize boronic acid derivatives and palladium catalysts under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(2-carboxypyridin-4-yl)propanoic acid.
Reduction: Formation of 2-(2-ethylpiperidin-4-yl)propanoic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(2-Ethylpyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the propanoic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-(2-Methylpyridin-4-yl)propanoic acid
- 2-(2-Propylpyridin-4-yl)propanoic acid
- 2-(2-Isopropylpyridin-4-yl)propanoic acid
Comparison: 2-(2-Ethylpyridin-4-yl)propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(2-ethylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-9-6-8(4-5-11-9)7(2)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Clave InChI |
YYNMTNYLSCQGKO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CC(=C1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13080426.png)



